
Spectroscopic Characterization of 4-Amino-1-
butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

Cat. No.: B096056 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-amino-1-butanol (CAS No. 13325-10-5), a versatile alkanolamine with applications in

chemical synthesis and as a precursor to the neurotransmitter γ-aminobutyric acid (GABA).[1]

This document is intended for researchers, scientists, and drug development professionals,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The causality behind experimental choices and the interpretation of

the spectral data are emphasized to ensure a thorough understanding of the molecule's

structural confirmation.

Note on Nomenclature: The initial topic requested information on "4-(Z-Amino)-1-butanol."
This nomenclature typically refers to a benzyl-protected amine, a different chemical entity (CAS

17996-13-3).[2][3] This guide focuses on the more fundamental, unprotected compound, 4-

amino-1-butanol, for which a wealth of spectroscopic data is publicly available.

Molecular Structure and Spectroscopic Overview
4-Amino-1-butanol is a primary alcohol and a primary amine, with the chemical formula

C4H11NO.[4] Its structure presents distinct spectroscopic features that can be unequivocally

identified through a combination of analytical techniques. This guide will delve into the ¹H NMR,

¹³C NMR, IR, and MS spectra to provide a complete structural elucidation.
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Caption: ¹H NMR Assignments for 4-Amino-1-butanol.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of 4-amino-1-butanol.

Procedure: The sample preparation and instrumentation are the same as for ¹H NMR. The

spectrometer is tuned to the ¹³C frequency, and a proton-decoupled pulse sequence is used to

simplify the spectrum by removing C-H coupling.

¹³C NMR Data and Interpretation
Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-butanol

Chemical Shift (ppm) Assignment

~62.5 -CH₂-OH (a)

~42.0 -CH₂-NH₂ (d)

~32.5 -CH₂-CH₂-OH (b)

~28.0 -CH₂-CH₂-NH₂ (c)

Note: Chemical shifts are approximate and can vary with the solvent. [5] Interpretation:

The ¹³C NMR spectrum displays four signals, confirming the presence of four chemically non-

equivalent carbon atoms.

The signal at approximately 62.5 ppm is attributed to the carbon directly bonded to the

hydroxyl group, which is the most deshielded carbon due to the electronegativity of oxygen.
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The peak around 42.0 ppm corresponds to the carbon attached to the amino group.

The remaining two signals in the upfield region, at approximately 32.5 and 28.0 ppm, are

assigned to the two central methylene carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Objective: To obtain an IR spectrum of 4-amino-1-butanol.

Materials:

4-Amino-1-butanol sample

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Neat Liquid/Thin Film):

Place a drop of the liquid 4-amino-1-butanol sample onto a salt plate.

Place a second salt plate on top to create a thin film.

Place the salt plates in the spectrometer's sample holder.

Acquire the IR spectrum.

Procedure (ATR):

Place a drop of the sample directly onto the ATR crystal.

Acquire the IR spectrum.
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IR Data and Interpretation
Table 3: Key IR Absorption Bands for 4-Amino-1-butanol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 (broad) Strong O-H and N-H stretching

2940-2850 Strong C-H stretching (aliphatic)

~1600 Medium N-H bending (scissoring)

~1465 Medium C-H bending (scissoring)

~1060 Strong
C-O stretching (primary

alcohol)

~800 Medium N-H wagging

Note: Exact peak positions and shapes can be influenced by hydrogen bonding. [4][6]

Interpretation:

The IR spectrum of 4-amino-1-butanol clearly indicates the presence of both hydroxyl and

amino functional groups.

A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the

overlapping O-H and N-H stretching vibrations, broadened due to extensive hydrogen

bonding.

The strong absorptions in the 2940-2850 cm⁻¹ range are typical for C-H stretching in the

methylene groups.

The N-H bending vibration appears around 1600 cm⁻¹.

A strong band at approximately 1060 cm⁻¹ is indicative of the C-O stretching of a primary

alcohol.

The N-H wagging band can be observed around 800 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol: Mass Spectrometry
Objective: To obtain an electron ionization (EI) mass spectrum of 4-amino-1-butanol.

Instrumentation:

Mass Spectrometer with an electron ionization source (e.g., GC-MS).

Procedure:

Introduce a small amount of the sample into the ion source (often via a gas chromatograph

for volatile liquids).

The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation
Molecular Weight: 89.14 g/mol [4] Table 4: Key Fragments in the Mass Spectrum of 4-Amino-1-

butanol

m/z Relative Intensity Possible Fragment

89 Low [M]⁺

71 Moderate [M - H₂O]⁺

56 Moderate [M - H₂O - CH₃]⁺

30 High (Base Peak) [CH₂=NH₂]⁺

Note: Fragmentation patterns can vary depending on the instrument and conditions. [7]

Interpretation:
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The mass spectrum of 4-amino-1-butanol shows a molecular ion peak ([M]⁺) at m/z 89,

confirming the molecular weight. The most prominent feature is the base peak at m/z 30.

[M]⁺ at m/z 89: The molecular ion, though it may be of low intensity, confirms the molecular

formula.

[M - H₂O]⁺ at m/z 71: Loss of a water molecule from the molecular ion is a common

fragmentation for alcohols.

Base Peak at m/z 30: The most abundant fragment is [CH₂=NH₂]⁺, formed by alpha-

cleavage adjacent to the nitrogen atom. This is a very characteristic fragmentation for

primary amines.

Spectroscopic Analysis Workflow
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Caption: Workflow for the Spectroscopic Elucidation of 4-Amino-1-butanol.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

provides a self-validating system for the structural confirmation of 4-amino-1-butanol. Each

technique offers complementary information: NMR details the carbon-hydrogen framework, IR

identifies the key functional groups (-OH and -NH₂), and MS confirms the molecular weight and
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characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as a

reliable reference for the identification and quality control of 4-amino-1-butanol in research and

development settings.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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